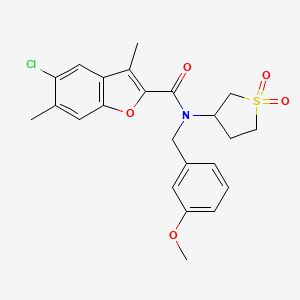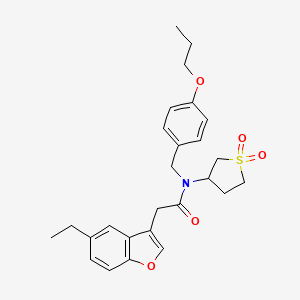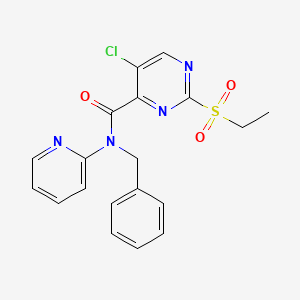
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pentan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-dióxido-3-oxo-1,2-benzotiazol-2(3H)-il)-N-(pentan-2-il)acetamida es un compuesto orgánico sintético que pertenece a la clase de derivados de benzotiazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(1,1-dióxido-3-oxo-1,2-benzotiazol-2(3H)-il)-N-(pentan-2-il)acetamida típicamente involucra la reacción de un derivado de benzotiazol con un agente acilante adecuado. Las condiciones de reacción pueden incluir el uso de solventes como diclorometano o acetonitrilo, y catalizadores como trietilamina o piridina. La reacción generalmente se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los materiales de partida.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de lotes a gran escala o de flujo continuo. El uso de reactores automatizados y el control preciso de los parámetros de reacción como la temperatura, la presión y el pH pueden mejorar la eficiencia y el rendimiento de la síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(1,1-dióxido-3-oxo-1,2-benzotiazol-2(3H)-il)-N-(pentan-2-il)acetamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina o alcohol correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, y varios nucleófilos o electrófilos para reacciones de sustitución. Las reacciones generalmente se llevan a cabo bajo condiciones controladas para garantizar la selectividad y el rendimiento.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a diversos derivados.
Aplicaciones Científicas De Investigación
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede exhibir actividades biológicas como propiedades antimicrobianas, anticancerígenas o antiinflamatorias, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina: Se pueden explorar los posibles efectos terapéuticos del compuesto para el tratamiento de diversas enfermedades.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2-(1,1-dióxido-3-oxo-1,2-benzotiazol-2(3H)-il)-N-(pentan-2-il)acetamida depende de sus interacciones específicas con los objetivos moleculares. Estos pueden incluir enzimas, receptores u otras biomoléculas. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a diversas respuestas biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros derivados de benzotiazol como:
- 2-aminobenzotiazol
- 2-mercaptobenzotiazol
- 2-(2-hidroxifenil)benzotiazol
Unicidad
Lo que distingue a 2-(1,1-dióxido-3-oxo-1,2-benzotiazol-2(3H)-il)-N-(pentan-2-il)acetamida son sus características estructurales únicas y sus posibles actividades biológicas. La presencia de grupos funcionales específicos puede conferir propiedades y reactividad distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H18N2O4S |
|---|---|
Peso molecular |
310.37 g/mol |
Nombre IUPAC |
N-pentan-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H18N2O4S/c1-3-6-10(2)15-13(17)9-16-14(18)11-7-4-5-8-12(11)21(16,19)20/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,15,17) |
Clave InChI |
WGEDUHRKNJSBJL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)NC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-2-(ethylsulfanyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide](/img/structure/B11418278.png)





![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B11418305.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11418306.png)

![1-(4-benzylpiperazin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one](/img/structure/B11418312.png)
![Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418313.png)
![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide](/img/structure/B11418334.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B11418346.png)
![N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11418353.png)
